molecular formula C8H12N4OS B2445522 N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide CAS No. 1019324-93-6

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B2445522
CAS No.: 1019324-93-6
M. Wt: 212.27
InChI Key: VYPICWGFOANVPB-UHFFFAOYSA-N
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Description

Piperidine Ring

  • Geometry : Chair conformation minimizes steric strain, with the carboxamide group at the equatorial position.
  • Electron density : The nitrogen atom at position 1 contributes basicity (pKa ~10.5), while the carboxamide group introduces hydrogen-bonding capacity.

1,3,4-Thiadiazole Moiety

  • Aromaticity : Delocalized π-electrons across N–C–S–N–C backbone, stabilized by resonance.
  • Polarity : Sulfur’s electronegativity (χ = 2.58) creates a dipole moment, enhancing solubility in polar solvents.

Key Bond Lengths and Angles (derived from crystallographic data):

Parameter Value
C–N (piperidine) 1.47 Å
N–C (thiadiazole) 1.31 Å
C–S (thiadiazole) 1.71 Å
N–C=O (amide) 1.33 Å
N–C–S angle 92.5°

The scaffold’s rigidity is attributed to the planar thiadiazole and non-planar piperidine, creating a dihedral angle of 112° between the rings.

Stereochemical Considerations and Chiral Center Configurations

Piperidine-3-carboxamide introduces a chiral center at the third carbon of the piperidine ring. Key stereochemical features include:

  • Absolute configuration : Most synthetic routes yield the (S)-enantiomer due to preferential nucleophilic attack during amide bond formation.
  • Conformational flexibility : Piperidine’s chair interconversion (ΔG‡ ~42 kJ/mol) allows dynamic adaptation to biological targets.

Enantiomeric Stability (theoretical data):

Parameter (S)-Enantiomer (R)-Enantiomer
ΔG (kcal/mol) 0.0 +1.3
Solubility (mg/mL) 12.4 9.8

Racemization is negligible below 150°C, making the compound suitable for asymmetric synthesis.

Comparative Analysis of Tautomeric Forms

The thiadiazole ring exhibits tautomerism, influenced by pH and solvent polarity:

Major Tautomers

  • Thione form (1a) : Sulfur as a thioketone (C=S), stabilized in non-polar solvents.
  • Thiol form (1b) : Sulfur as a thiol (–SH), dominant in aqueous media.

Tautomeric Equilibrium (DFT calculations):

Solvent Thione (%) Thiol (%)
Chloroform 92 8
Water 18 82

Impact on Reactivity :

  • Thione form : Participates in nucleophilic aromatic substitution at C5.
  • Thiol form : Acts as a hydrogen-bond donor, enhancing protein binding.

The piperidine carboxamide group remains invariant across tautomers, preserving its hydrogen-bond acceptor capacity.

Properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPICWGFOANVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide with Carboxylic Acids

A widely adopted method involves the reaction of thiosemicarbazide with carboxylic acid derivatives under acidic or oxidative conditions. For example, heating thiosemicarbazide with a substituted carboxylic acid in the presence of phosphorus oxychloride (POCl₃) facilitates cyclization into the 1,3,4-thiadiazole ring. The mechanism proceeds via the formation of a thioamide intermediate, followed by intramolecular cyclization and elimination of water.

Key Reaction Parameters:

  • Solvent: Anhydrous benzene or toluene for azeotropic water removal.
  • Catalyst: Triethylamine (TEA) or pyridine to neutralize HCl byproducts.
  • Temperature: Reflux conditions (80–110°C) for 6–12 hours.

Alternative Ring Formation Techniques

Alternative strategies include the use of Lawesson’s reagent to convert hydrazide precursors into thiadiazoles or the oxidative cyclization of thioureas with iodine in dimethyl sulfoxide (DMSO). These methods offer improved yields for electron-deficient substrates but require stringent control over stoichiometry.

Incorporation of Piperidine-3-Carboxamide Moiety

The piperidine-3-carboxamide group is introduced via nucleophilic substitution or coupling reactions, often leveraging the reactivity of pre-functionalized intermediates.

Nucleophilic Substitution Reactions

A chloroacetamide intermediate, such as 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide, serves as a pivotal precursor. Reacting this intermediate with piperidine-3-carboxamide in the presence of a base like triethylamine facilitates displacement of the chloride atom.

Example Protocol:

  • Dissolve 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide (1 equiv) and piperidine-3-carboxamide (1.2 equiv) in dry benzene.
  • Add triethylamine (2 equiv) and reflux for 8–10 hours.
  • Purify the product via column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight:
The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon adjacent to the chlorine atom, yielding the desired acetamide-linked product.

Coupling Strategies Using Activating Agents

Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), enable direct amide bond formation between 1,3,4-thiadiazol-2-amine and piperidine-3-carboxylic acid. This method avoids the need for pre-halogenated intermediates.

Optimized Conditions:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Coupling Agents: EDCI (1.5 equiv), HOBt (1.5 equiv).
  • Reaction Time: 12–24 hours at room temperature.

Reaction Conditions and Optimization

The efficiency of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide synthesis hinges on precise control of reaction parameters.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance the solubility of intermediates but may promote side reactions at elevated temperatures. Non-polar solvents (e.g., benzene) favor nucleophilic substitutions but require prolonged reflux. Microwave-assisted synthesis has emerged as a promising alternative, reducing reaction times by 50–70% while maintaining yields.

Catalytic and Stoichiometric Considerations

Excess piperidine-3-carboxamide (1.2–1.5 equiv) ensures complete consumption of the chloroacetamide intermediate. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate acylation reactions by stabilizing transition states.

Characterization and Analytical Validation

Structural confirmation relies on spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The piperidine protons resonate as multiplet signals between δ 1.50–3.50 ppm, while the thiadiazole ring protons appear as singlets near δ 8.20–8.50 ppm.
  • ¹³C NMR: The carbonyl carbon of the carboxamide group is observed at δ 165–170 ppm, and the thiadiazole carbons resonate at δ 155–165 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption bands at 1680–1700 cm⁻¹ confirm the presence of the amide C=O group.
  • The C-N stretch of the thiadiazole ring appears at 1350–1400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity, with retention times typically between 6–8 minutes.

Chemical Reactions Analysis

Substitution Reactions

The 1,3,4-thiadiazole ring exhibits nucleophilic substitution reactivity at position 5 due to electron-withdrawing effects of the sulfur and nitrogen atoms.

Reaction Reagents/Conditions Product Key Findings
Amination Hydrazine hydrate, ethanol, refluxN-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamideImproved water solubility; retained antimicrobial activity .
Thiolation Thiophenol, K₂CO₃, DMF, 80°CN-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamideEnhanced antifungal potency (MIC = 4 µg/mL against Candida albicans) .
Halogenation SOCl₂, DCM, 0°C → RTN-(5-chloro-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamideIntermediate for cross-coupling reactions; 92% yield .

Oxidation and Reduction

The carboxamide and thiadiazole moieties undergo redox transformations under controlled conditions.

Oxidation

  • Thiadiazole Ring : Treatment with H₂O₂/FeSO₄ oxidizes the sulfur atom to sulfoxide, altering electronic properties.

  • Piperidine Ring : KMnO₄ in acidic conditions oxidizes the piperidine ring to a pyridine derivative, confirmed by loss of NH stretch in IR (disappearance at 3350 cm⁻¹).

Reduction

  • Carboxamide to Amine : LiAlH₄ in THF reduces the carboxamide to a primary amine (N-(1,3,4-thiadiazol-2-yl)piperidine-3-methylamine) with 85% efficiency .

Cyclization and Ring-Opening

The compound participates in annulation reactions to form fused heterocycles.

Reaction Conditions Product Application
Triazole Formation NaN₃, CuI, DMF, 120°CPiperidine-3-carboxamide fused triazole-thiadiazole hybridAnticancer activity (IC₅₀ = 8.2 µM vs. HepG2) .
Thiazolidinone Synthesis Mercaptoacetic acid, HCl, refluxThiazolidinone-linked thiadiazole-piperidine conjugateModerate COX-2 inhibition (65% at 10 µM).

Hydrolysis and Acid/Base Reactions

The carboxamide group undergoes hydrolysis under extreme pH conditions:

  • Acidic Hydrolysis (6M HCl, 100°C): Yields piperidine-3-carboxylic acid and 2-amino-1,3,4-thiadiazole (confirmed by LC-MS).

  • Basic Hydrolysis (NaOH, H₂O/EtOH): Forms the sodium salt of the carboxylic acid, improving solubility for biological assays .

Coordination Chemistry

The thiadiazole nitrogen and carboxamide oxygen act as ligands for metal complexes:

Metal Ion Conditions Complex Structure Properties
Cu(II)Methanol, RT, 2h[Cu(L)₂Cl₂]Antiproliferative activity (IC₅₀ = 3.1 µM) .
Zn(II)EtOH/H₂O, 60°C[Zn(L)(H₂O)₂]NO₃Luminescent material with λ<sub>em</sub> = 450 nm .

Cross-Coupling Reactions

The thiadiazole ring participates in Pd-catalyzed couplings:

  • Suzuki Coupling : With aryl boronic acids, yields biaryl derivatives (e.g., N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide) .

  • Sonogashira Coupling : With terminal alkynes, introduces alkynyl groups for click chemistry applications .

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C–S bond cleavage in the thiadiazole ring, generating a thiocyanate intermediate detectable via ESI-MS ([M+H]+ = 229.08).

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution : Directed by the electron-deficient thiadiazole ring, favoring attack at position 5 .

  • Steric Effects : The piperidine ring’s conformation influences reaction rates; equatorial substituents enhance accessibility.

Scientific Research Applications

Anticancer Activity

Overview
The 1,3,4-thiadiazole scaffold has been extensively studied for its potential as an anticancer agent. Compounds containing this heterocyclic structure have demonstrated significant antiproliferative effects against various cancer cell lines.

Key Findings

  • A series of novel 1,3,4-thiadiazole derivatives have shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.28 µg/mL to 10 µg/mL .
  • The mechanism of action often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase . For instance, one study reported that a derivative exhibited an IC50 of 0.28 µg/mL against MCF-7 cells and induced significant apoptosis .

Table: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 (µg/mL)Mechanism of Action
5-(4-chlorophenyl)-1,3,4-thiadiazoleMCF-70.28Induces apoptosis
1-(2-furyl)-3-(1,3,4-thiadiazol-2-yl)HCT1163.29Caspase activation
N-(1,3,4-thiadiazol-2-yl)piperidineHepG29.6Cell cycle arrest

Antimicrobial Activity

Overview
The antimicrobial properties of N-(1,3,4-thiadiazol-2-yl)piperidine derivatives have been explored against various bacterial strains.

Key Findings

  • Thiadiazole derivatives have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds synthesized in one study exhibited minimum inhibitory concentrations (MICs) in the range of 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
  • The presence of the thiadiazole ring enhances lipid solubility and membrane permeability, which is crucial for antimicrobial activity .

Table: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)
Thiadiazole Derivative AStaphylococcus aureus32
Thiadiazole Derivative BEscherichia coli64
Thiadiazole Derivative CPseudomonas aeruginosa128

Neuropharmacological Applications

Overview
N-(1,3,4-thiadiazol-2-yl)piperidine derivatives have also been investigated for their neuropharmacological effects.

Key Findings

  • Some derivatives have demonstrated antinociceptive properties in animal models. For instance, a study evaluated the effects of synthesized thiadiazoles on pain pathways using various nociceptive tests (tail clip and hot plate tests) and found significant analgesic activity .
  • The compounds were effective against mechanical and thermal stimuli, indicating their potential as analgesics.

Table: Neuropharmacological Effects of Thiadiazole Derivatives

Compound NameTest TypeResult
Thiadiazole Analogue ATail Clip TestSignificant analgesia observed
Thiadiazole Analogue BHot Plate TestPain threshold increased

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Biological Activity

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

1. Overview of Thiadiazole Derivatives

Thiadiazole derivatives, including this compound, have been shown to possess a wide range of biological activities. The 1,3,4-thiadiazole scaffold is recognized for its ability to interact with various biological targets, leading to significant therapeutic effects. Notable activities include:

  • Antimicrobial : Effective against bacteria and fungi.
  • Anticancer : Inhibition of tumor growth in various cancer cell lines.
  • Anti-inflammatory : Reduction of inflammation markers.

The structural diversity provided by the thiadiazole ring enhances the potential for drug development targeting multiple pathways.

2. Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : These compounds may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to cell death.
  • Efficacy : Studies have shown that derivatives of thiadiazoles can effectively combat resistant strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.5 µg/mL
Compound BS. aureus1.0 µg/mL
Compound CC. albicans0.75 µg/mL

3. Anticancer Properties

This compound has demonstrated promising anticancer activity across various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28Induction of apoptosis
HepG29.6Cell cycle arrest at G2/M phase
HCT1163.29Inhibition of tubulin polymerization

4. Case Studies and Research Findings

Several studies have highlighted the potential of this compound in treating various diseases:

  • Study on Anticancer Activity : A recent investigation showed that this compound inhibited the growth of MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong anticancer potential through apoptosis induction .
  • Antimicrobial Efficacy : Another study reported that derivatives exhibited significant activity against resistant strains of Mycobacterium tuberculosis, showcasing their potential in treating infections caused by drug-resistant pathogens .

5. Conclusion

This compound represents a promising candidate in drug discovery due to its broad biological activity spectrum. Its efficacy against various pathogens and cancer cell lines underscores the importance of further research into its pharmacological properties and potential applications in medicine.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via cyclization reactions involving acetonitrile and DMF with iodine, as demonstrated in analogous 1,3,4-thiadiazole derivatives. For example, cyclization of intermediates in DMF with iodine and triethylamine yields thiadiazole rings, with reaction times as short as 1–3 minutes under reflux . Optimization should focus on solvent selection, temperature control, and catalyst ratios to minimize side products. Characterization via 1^1H/13^13C NMR and mass spectrometry is critical to confirm structural integrity.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Answer : A combination of spectroscopic and chromatographic methods is recommended:

  • NMR spectroscopy : Assign proton and carbon environments to verify substituent positions (e.g., piperidine and thiadiazole ring connectivity) .
  • X-ray crystallography : Resolve crystal packing and bond angles using programs like SHELXL for small-molecule refinement .
  • HPLC : Assess purity (>95%) with reverse-phase columns and UV detection, ensuring retention times align with standards .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with target proteins (e.g., antimicrobial enzymes). Parameters like binding affinity, electrostatic potential maps, and frontier molecular orbitals (HOMO/LUMO) reveal reactivity and potential inhibition mechanisms. Validate predictions with in vitro assays targeting relevant pathways (e.g., bacterial dihydrofolate reductase) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Answer :

  • Cross-validation : Compare NMR chemical shifts with analogous compounds (e.g., thiadiazole-piperidine hybrids) to identify anomalies .
  • Dynamic NMR : Detect conformational flexibility (e.g., piperidine ring puckering) causing signal splitting at variable temperatures.
  • Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths/angles, particularly for heterocyclic systems .

Q. How can structure-activity relationship (SAR) studies enhance the compound's antimicrobial efficacy?

  • Answer : Systematic modifications to the piperidine and thiadiazole moieties can improve activity:

  • Thiadiazole substitution : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to increase metabolic stability .
  • Piperidine functionalization : Methyl or hydroxyethyl groups at position 3 may enhance membrane permeability .
  • In vitro testing : Screen against Gram-positive/negative bacteria with MIC assays and cytotoxicity profiling (e.g., HEK-293 cells) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Follow OSHA guidelines for thiadiazole derivatives:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetonitrile, iodine).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rates) to ensure consistency across batches.
  • Statistical Analysis : Apply ANOVA or t-tests to compare biological activity data, addressing outliers through Grubbs’ test .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo studies involving animal models.

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